5-Bromo-6-methoxybenzo[d]thiazol-2-amine
Description
Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical and Biological Sciences
Benzothiazoles, a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, are integral to numerous scientific disciplines. mdpi.comjchemrev.com Their unique structural and electronic properties have rendered them privileged scaffolds in medicinal chemistry and materials science. jchemrev.comjchemrev.com The benzothiazole nucleus is present in a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities. jchemrev.comscholarsresearchlibrary.comresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. jchemrev.comjchemrev.com This versatility has made benzothiazole derivatives a focal point for chemists in the pursuit of novel therapeutic agents. researchgate.net Beyond medicine, these compounds have also found applications as dyes and in polymer chemistry.
Rationale for Investigating Substituted Benzothiazolamines
The investigation into substituted 2-aminobenzothiazoles is driven by the principle of structure-activity relationships (SAR). Research has consistently shown that the introduction of various functional groups at different positions on the benzothiazole core can significantly modulate the compound's biological and chemical properties. scholarsresearchlibrary.com The 2-amino group, in particular, serves as a crucial handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds. researchgate.netijpsr.com Substitutions on the benzene ring can influence factors such as potency, selectivity, and pharmacokinetic profiles. For instance, the presence of halogen atoms or electron-donating groups can alter the electronic environment of the molecule, potentially enhancing its interaction with biological targets. researchgate.net This strategic modification is a key methodology in the rational design of new and more effective molecules for various applications. jchemrev.com
Overview of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine: A Key Heterocyclic Building Block
This compound is a substituted benzothiazole that has emerged as a valuable heterocyclic building block in synthetic chemistry. smolecule.combldpharm.com Its structure is characterized by the core 2-aminobenzothiazole (B30445) scaffold, with a bromine atom at position 5 and a methoxy (B1213986) group at position 6 of the benzene ring. smolecule.com The presence of these specific functional groups—an amine, a bromine atom, and a methoxy group—provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules. smolecule.com It serves as an important intermediate in the development of novel compounds, particularly within pharmaceutical research. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 80689-47-0 | bldpharm.comchemscene.com |
| Molecular Formula | C₈H₇BrN₂OS | smolecule.comchemscene.com |
| Molecular Weight | 259.12 g/mol | smolecule.comchemscene.com |
| General Appearance | Solid | researchgate.net |
Note: Data is compiled from chemical supplier information and comparative data from structurally related compounds.
Interdisciplinary Research Focus: Organic Synthesis, Medicinal Chemistry, and Computational Chemistry
The study of this compound and related compounds lies at the intersection of several key scientific fields.
Organic Synthesis: The primary focus in organic synthesis is the development of efficient and regioselective methods to produce substituted benzothiazoles. Classical methods often involve the oxidative cyclization of substituted anilines with reagents like potassium thiocyanate (B1210189) in the presence of bromine. researchgate.netnih.gov Modern approaches aim for greener and more efficient syntheses, sometimes utilizing ionic liquids. ijpsr.com The reactivity of this compound itself is of significant interest; its amine group can undergo condensation reactions, while the bromine atom is susceptible to nucleophilic substitution, allowing for extensive derivatization. smolecule.com
Medicinal Chemistry: In medicinal chemistry, this compound is valued as a scaffold for generating new biologically active molecules. smolecule.com The benzothiazole core is a well-established pharmacophore, and the specific bromo and methoxy substitutions on this derivative offer opportunities to fine-tune interactions with biological targets like enzymes and cellular receptors. jchemrev.comsmolecule.com Researchers can leverage this building block to design compounds for a wide range of therapeutic areas, from infectious diseases to oncology. jchemrev.comjchemrev.com
Computational Chemistry: Computational methods are increasingly employed to predict the properties and potential bioactivity of benzothiazole derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis help researchers understand how molecules like this compound might interact with protein targets. These computational studies guide the rational design of new derivatives with potentially enhanced efficacy, helping to prioritize synthetic efforts.
Properties
IUPAC Name |
5-bromo-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUIAGDFAVEANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Methoxybenzo D Thiazol 2 Amine
Precursor Synthesis and Convergent Approaches to the Benzothiazole (B30560) Nucleus
The construction of the core benzothiazole ring system is the foundational step in the synthesis of the target molecule. Chemists have developed a variety of strategies, including multi-step sequences, condensation reactions, and specialized cyclization methods, to efficiently produce this heterocyclic structure.
Multi-Step Organic Reaction Sequences
The synthesis of complex benzothiazoles often necessitates multi-step pathways to build appropriately functionalized precursors. nih.gov These sequences allow for the careful installation of substituents onto an aniline (B41778) precursor before the formation of the thiazole (B1198619) ring. A common approach begins with a commercially available, substituted aniline which is then subjected to a series of reactions to introduce further functionality.
For instance, a synthetic sequence might involve the nitration of an aromatic ring, followed by reduction of the nitro group to an amine. This newly formed amine can then participate in the ring-closing reaction to form the benzothiazole. Such multi-stage methods provide the flexibility to create a diverse range of substitution patterns that might not be achievable through direct, single-step methods. nih.gov
Condensation Reactions Involving Aromatic Amines and Thiazole Precursors
One of the most versatile and widely used methods for synthesizing the benzothiazole nucleus is the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. ekb.egmdpi.com This approach is highly convergent, bringing together two key fragments in a single, ring-forming step.
The reaction typically involves a nucleophilic attack from the thiol group of 2-aminothiophenol on a carbonyl carbon, followed by cyclization and dehydration. A plausible mechanism involves the initial formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. ekb.eg A wide variety of reactants can provide the C2 carbon of the thiazole ring, as detailed in the table below.
| Reactant Class | Specific Example | Catalyst/Conditions | Reference |
| Aldehydes | Benzaldehyde | H₂O₂/HCl, Ethanol, RT | mdpi.commdpi.com |
| Aldehydes | Aromatic Aldehydes | DMSO, Air (catalyst-free) | organic-chemistry.org |
| Carboxylic Acids | Acetic Acid | Polyphosphoric Acid (PPA) | tandfonline.com |
| Acyl Chlorides | Acetyl Chloride | Ethylene Glycol, HCl | tandfonline.com |
| Nitriles | Benzonitrile | Copper Catalyst | mdpi.comorganic-chemistry.org |
| β-Diketones | 2,4-Pentanedione | TsOH·H₂O (Brønsted acid) | mdpi.com |
Cyclization Strategies for Benzothiazole Ring Formation
For the specific synthesis of 2-aminobenzothiazoles, the most classical and direct method involves the oxidative cyclization of an arylthiourea. nih.govrjpbcs.com This process, often referred to as the Hugerschoff reaction, typically begins with a substituted aniline. The aniline is reacted with a source of thiocyanate (B1210189), such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), to form an N-arylthiourea intermediate in situ. nih.govekb.eg
This intermediate is then cyclized through an intramolecular electrophilic substitution onto the aromatic ring. The reaction is driven by an oxidizing agent, with molecular bromine in a solvent like acetic acid or chloroform being the traditional choice. nih.govrjpbcs.comresearchgate.net The bromine facilitates the ring closure, leading directly to the 2-aminobenzothiazole (B30445) structure. This method is particularly effective for para-substituted anilines, which yield 6-substituted 2-aminobenzothiazoles. nih.govnih.gov Other oxidative systems, including iodine with molecular oxygen, have also been developed as greener alternatives. organic-chemistry.orgnih.gov
Another notable, though less direct for this specific target, is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net
Directed Synthesis of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine
The synthesis of the target compound, this compound, is achieved through a directed approach that builds upon the foundational benzothiazole structure. This involves the initial synthesis of the 6-methoxy precursor followed by a regioselective bromination reaction.
Electrophilic Aromatic Substitution for Halogenation and Alkoxylation
The final bromination step is a classic example of electrophilic aromatic substitution (SEAr). The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the benzothiazole ring. In the precursor, 6-methoxybenzo[d]thiazol-2-amine, the benzene (B151609) portion of the ring is highly activated towards electrophilic attack due to the powerful electron-donating effects of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups.
The 6-methoxy group is a strong activating group and is an ortho, para-director. libretexts.orgyoutube.com The position para to the methoxy group is occupied by the fused thiazole ring. This leaves the two ortho positions, C5 and C7, as the most likely sites for substitution. The C5 position is sterically more accessible and is electronically favored, leading to highly regioselective bromination at this site. The electron-donating resonance effect from the oxygen's lone pairs stabilizes the cationic intermediate (the arenium ion) formed during the attack at the ortho position, lowering the activation energy for this pathway. youtube.com
Specific Bromination Protocols
The directed synthesis of this compound begins with the preparation of its immediate precursor, 6-methoxybenzo[d]thiazol-2-amine. This is reliably accomplished by applying the oxidative cyclization method described previously (Section 2.1.3) to p-anisidine (B42471) (4-methoxyaniline). ekb.egucl.ac.be
Once the precursor is obtained, the final bromination step is carried out. While various brominating agents can be used, N-bromosuccinimide (NBS) is a common and effective choice for the bromination of activated aromatic rings, offering milder conditions compared to liquid bromine. nih.govorganic-chemistry.org The reaction is typically performed in a suitable solvent, such as acetonitrile (B52724) or 1,2-dimethoxyethane, at or near room temperature. nih.govnih.gov The high activation of the ring by the methoxy group ensures that the reaction proceeds efficiently to yield the desired 5-bromo product.
Table of Synthetic Steps and Reagents:
| Step | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Ring Formation | p-Anisidine | 1. NH₄SCN, Acetic Acid2. Br₂ (catalytic) | 6-methoxybenzo[d]thiazol-2-amine | ekb.egucl.ac.be |
| 2. Bromination | 6-methoxybenzo[d]thiazol-2-amine | N-Bromosuccinimide (NBS), Acetonitrile | This compound | nih.govnih.gov |
Derivatization from Related Benzothiazolamines (e.g., 6-methoxybenzo[d]thiazol-2-amine)
The primary and most direct synthetic route to this compound involves the electrophilic bromination of its precursor, 6-methoxybenzo[d]thiazol-2-amine. This precursor is typically synthesized via the oxidative cyclization of N-(4-methoxyphenyl)thiourea. For instance, the reaction of p-anisidine with ammonium thiocyanate can produce the corresponding thiourea, which is then cyclized using a mild oxidizing agent like a catalytic amount of bromine in an alkaline or acidic medium to yield 6-methoxybenzo[d]thiazol-2-amine. ekb.eg
Once the 6-methoxybenzo[d]thiazol-2-amine is obtained, the subsequent step is a regioselective bromination. The benzothiazole ring system is susceptible to electrophilic aromatic substitution. The directing effects of the activating methoxy group at the C6 position and the fused thiazole ring guide the incoming electrophile. The bromine atom is introduced at the C5 position, which is ortho to the activating methoxy group and meta to the deactivating influence of the heterocyclic ring, leading to the desired product.
Typical Reaction Conditions for Bromination:
Brominating Agent: Molecular bromine (Br₂) is commonly used.
Solvent: Acetic acid is a frequently employed solvent for this transformation.
Temperature: The reaction is often carried out at or below room temperature to control selectivity and prevent over-bromination.
The reaction proceeds by dissolving 6-methoxybenzo[d]thiazol-2-amine in acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid. The reaction mixture is typically stirred for several hours until completion, after which the product can be isolated by neutralization and filtration.
Post-Synthetic Modifications and Functionalization of this compound
The title compound is a valuable building block due to its three reactive sites, allowing for diverse functionalization pathways.
The exocyclic 2-amino group is a key site for derivatization, readily undergoing reactions such as acylation and amidation to form N-acyl-2-aminobenzothiazoles. These reactions are crucial for creating amide linkages, which are prevalent in many biologically active compounds. nih.gov Various acylating agents can be employed, including acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. nih.govrsc.org
A direct approach involves the N-acetylation using acetic acid as both the reagent and solvent, sometimes with additives to facilitate the reaction. umpr.ac.id More complex amides can be formed by reacting the amine with various carboxylic acids under standard peptide coupling conditions or by using N-heterocyclic carbene (NHC)-catalyzed oxidative amidation of aldehydes. rsc.orgresearchgate.net Acylation of the closely related 2-amino-6-bromobenzothiazole has been reported, demonstrating the feasibility of this transformation. nih.gov
| Acylating Agent/Method | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acetic Acid | Triethyl orthoformate, Sodium azide, Acetic acid, Reflux | N-acetyl-2-aminobenzothiazole | umpr.ac.id |
| Aromatic Aldehydes (Oxidative Amidation) | Triazolium salt (NHC precursor), Oxidant (e.g., DBAD), Cs₂CO₃, CH₂Cl₂, 25 °C | N-(Aroyl)-2-aminobenzothiazole | rsc.org |
| 3-(Naphthalen-2-yl)propanoic acid | EDCI, HOBt, DIPEA, DMF, Room Temp | N-(Benzothiazol-2-yl)-3-(naphthalen-2-yl)propanamide | nih.gov |
| 2-(Naphthalen-2-yloxy)acetic acid | EDCI, HOBt, DIPEA, DMF, Room Temp | N-(Benzothiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide | nih.gov |
The bromine atom at the C5 position is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene with water. nih.govnih.gov Ligand-free Suzuki couplings have also been developed for sterically hindered benzothiazole derivatives. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This methodology provides access to a wide range of 5-amino-substituted benzothiazole derivatives. The choice of palladium precatalyst, phosphine ligand (e.g., XPhos, RuPhos), base, and solvent is critical for achieving high yields. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | nih.gov |
| Suzuki-Miyaura (Ligand-free) | Aryl boronic acids | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/Water | nih.gov |
| Buchwald-Hartwig | Carbazole | Pd₂(dba)₃ / t-BuBrettPhos | NaOtBu | Toluene | nih.gov |
| Buchwald-Hartwig | Diphenylamine | Pd(OAc)₂ / [t-Bu₃PH]BF₄ | K₂CO₃ | DMPU | nih.gov |
The methoxy group at the C6 position can be converted into a hydroxyl group via O-demethylation. This transformation is valuable as it exposes a phenolic hydroxyl group, which can serve as a synthetic handle for further reactions (e.g., etherification, esterification) or as a key pharmacophore for biological interactions.
The cleavage of aryl methyl ethers is a common transformation in organic synthesis. chem-station.com A powerful and widely used reagent for this purpose is boron tribromide (BBr₃). nih.govpearson.com The reaction typically involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. pearson.com The reaction is usually performed in an inert solvent like dichloromethane at low temperatures (e.g., -78 °C to room temperature) to ensure selectivity. chem-station.com Other reagents like strong Brønsted acids (e.g., 47% HBr) or other Lewis acids (e.g., AlCl₃) can also be used, often under harsher, high-temperature conditions. chem-station.com
The synthesis of hybrid molecules, where two or more distinct heterocyclic scaffolds are linked together, is a prominent strategy in drug discovery to create novel compounds with potentially enhanced or synergistic activities. This compound is an excellent platform for creating such conjugates.
Linkage can be achieved through several of the functional handles on the molecule:
Via the Amine Group: The 2-amino group can be acylated with a carboxylic acid-bearing heterocycle (e.g., pyrazole-5-carbonyl chloride) to form a stable amide bond, directly linking the two ring systems. nih.gov
Via the Bromo Group: The C5-bromo substituent can be utilized in Suzuki or other cross-coupling reactions to attach another heterocyclic moiety, such as a bithiophene, via a new C-C bond. nih.gov
Multistep Sequences: More complex hybrid structures can be assembled through multi-step sequences. For example, the 2-amino group can be converted into a different functional group, which is then used for conjugation. This approach has been used to synthesize benzothiazole-piperazine and benzothiazole-sulfonamide hybrids. nih.gov
Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact and improve efficiency. airo.co.inmdpi.com These principles focus on using safer solvents, reducing waste, and employing energy-efficient methods. airo.co.in
Key green approaches applicable to the synthesis of the benzothiazole core include:
Use of Green Solvents: Replacing hazardous organic solvents like dichloromethane with environmentally benign alternatives such as water, ethanol, or ionic liquids. airo.co.inorgchemres.org
Catalysis: Employing reusable heterogeneous catalysts or metal-free catalytic systems to improve efficiency and reduce waste. mdpi.commdpi.com
Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netuokerbala.edu.iqrsc.orgjusst.org This technique has been successfully applied to the synthesis of various 2-aminobenzothiazole and 2-aminothiazole derivatives. researchgate.netjusst.org
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which simplifies workup procedures and eliminates solvent waste. rsc.org
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent usage.
Iv. Molecular Mechanisms of Action and Biological Research Applications in Vitro/in Vivo Non Clinical
Antimicrobial Activity and Mechanistic Insights
While derivatives of the parent compound, 2-amino-6-methoxybenzothiazole, have been synthesized and evaluated for general antimicrobial properties, specific mechanistic data for 5-Bromo-6-methoxybenzo[d]thiazol-2-amine is not extensively detailed in current scientific literature. nih.gov
Inhibition of Bacterial Quorum Sensing Systems (e.g., LasB in Pseudomonas aeruginosa)
There is no specific information available in the reviewed scientific literature detailing the activity of this compound as an inhibitor of bacterial quorum sensing systems or the LasB elastase in Pseudomonas aeruginosa. Research in this area has tended to focus on other classes of benzothiazole (B30560) derivatives. nih.gov
Disruption of Microbial Cell Membrane Integrity
Detailed research findings specifically investigating the ability of this compound to disrupt microbial cell membrane integrity have not been identified in the available scientific literature.
Interference with Viral Replication Pathways
Specific studies on the interference of this compound with viral replication pathways are not present in the reviewed scientific literature.
Anticancer Research Applications
Research into the anticancer potential of benzothiazoles is an active field. Studies on compounds structurally related to this compound have provided insights into potential mechanisms of action.
Induction of Apoptosis via Mitochondrial-Dependent Pathways
While direct studies on this compound are limited, research on the structurally related compound 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) , which shares the core 6-methoxybenzothiazol-2-amino moiety, offers significant insights. Studies have demonstrated that AMBAN induces apoptosis in human leukemia HL60 and U937 cells through a mitochondrial-dependent pathway. nih.govcapes.gov.br
The mechanism involves several key cellular events. AMBAN treatment leads to an elevation in reactive oxygen species (ROS), which in turn decreases the mitochondrial membrane potential. nih.gov This disruption of the mitochondria triggers the release of cytochrome c into the cytoplasm, which subsequently activates the caspase cascade, specifically caspase-9 and the executioner caspase-3. nih.gov The activation of this pathway culminates in the cleavage of poly (ADP-ribose) polymerase (PARP) and intranucleosomal DNA fragmentation, which are hallmarks of apoptosis. nih.govcapes.gov.br Further investigation has also implicated the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) in the apoptotic activity of AMBAN. nih.govstuba.sk
| Molecular Event | Observed Effect of AMBAN Treatment | Cell Lines Studied | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Elevated | HL60, U937 | nih.gov |
| Mitochondrial Membrane Potential | Decreased | HL60, U937 | nih.gov |
| Cytochrome c Release | Induced | HL60, U937 | nih.gov |
| Caspase-9 Activation | Activated | HL60, U937 | nih.gov |
| Caspase-3 Activation | Activated | HL60, U937 | nih.gov |
| PARP Cleavage | Induced | HL60, U937 | nih.gov |
| p38 MAPK Activation | Activated | HL60, U937, L1210 | nih.govstuba.sk |
Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)
There is no specific information in the reviewed scientific literature to indicate that this compound induces cell cycle arrest in the G2/M phase. Studies on other benzothiazole derivatives have shown effects on the cell cycle, but these findings cannot be directly attributed to the 5-bromo-6-methoxy substituted variant without specific experimental evidence. nih.gov
Enzyme Inhibition (e.g., Carbonic Anhydrase, Kinases)
While direct enzyme inhibition studies on this compound are not extensively reported, its instrumental role in the synthesis of potent enzyme inhibitors is well-documented in patent literature. It serves as a starting material for creating compounds that target specific enzymes involved in bacterial metabolism and human physiological pathways.
Pyruvate (B1213749) Kinase (PK) Inhibition : This compound is used as an intermediate in the preparation of inhibitors targeting bacterial pyruvate kinase (PK). google.com These inhibitors are being investigated as a new class of antibiotics, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). google.com The structural differences between bacterial and human PK isoforms allow for selective targeting, representing a promising approach for developing new antibacterial agents. google.com
Bile Acid Transporter Inhibition : this compound is a key intermediate in synthesizing 1,5-benzothiazepine (B1259763) and 1,2,5-benzothiadiazepine derivatives. google.comgoogleapis.com These resulting molecules have been identified as potent inhibitors of the apical sodium-dependent bile acid transporter (ASBT) and the liver bile acid transporter (LBAT). google.comgoogleapis.com By modulating bile acid circulation, these inhibitors are being explored for the treatment of liver diseases, cardiovascular conditions, and disorders related to fatty acid metabolism. google.comgoogleapis.com
Table 1: Enzymes Targeted by Derivatives of this compound
| Target Enzyme/Transporter | Resulting Compound Class | Potential Therapeutic Application |
| Pyruvate Kinase (PK) | Benzothiazole Derivatives | Antibacterial (e.g., against MRSA) google.com |
| Apical Sodium-dependent Bile Acid Transporter (ASBT) | 1,5-Benzothiazepines, 1,2,5-Benzothiadiazepines | Liver Diseases, Cardiovascular Diseases google.comgoogleapis.com |
| Liver Bile Acid Transporter (LBAT) | 1,5-Benzothiazepines, 1,2,5-Benzothiadiazepines | Liver Diseases, Cardiovascular Diseases google.comgoogleapis.com |
Receptor Antagonism (e.g., GPR35)
There is currently no available scientific literature detailing the activity of this compound as a receptor antagonist, including for targets such as GPR35.
Antiviral Activity and Target Identification (e.g., Anti-norovirus, Anti-HIV-1)
Specific studies on the antiviral properties of this compound against viruses such as norovirus or HIV-1 have not been identified in the reviewed literature.
Neuroscience Research: Molecular Probes and Imaging Agents
Interactions with Specific Protein Aggregates (e.g., Tau Protein)
There is no direct research available that investigates the interaction between this compound and specific protein aggregates like the Tau protein.
Applications in Molecular Imaging
The potential application of this compound as a molecular imaging agent has not been reported in scientific research.
Other Emerging Biological Activities
Based on the therapeutic targets of its derivatives, emerging biological interest in this compound is primarily as a scaffold for developing agents to treat:
Bacterial Infections : Through the inhibition of essential bacterial enzymes like pyruvate kinase. google.com
Metabolic and Liver Diseases : Through the inhibition of bile acid transporters like ASBT and LBAT, which could be beneficial for conditions such as non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases. google.comgoogleapis.com
It is important to reiterate that these activities are associated with molecules synthesized from this compound, and not the compound itself.
Anti-inflammatory Mechanisms
While direct and extensive research specifically on the anti-inflammatory properties of this compound is limited, studies on structurally related compounds provide valuable insights into its potential mechanisms. Research on various 2-aminobenzothiazole (B30445) derivatives has demonstrated significant anti-inflammatory effects in preclinical models. nih.gov For instance, a study on 6-methoxy-1,3-benzothiazole-2-amine, a closely related analogue, showed notable anti-inflammatory activity in a carrageenan-induced paw edema model in mice, a standard in vivo test for evaluating anti-inflammatory agents. ijper.org
The anti-inflammatory actions of benzothiazole derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.gov These can include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key players in the inflammatory cascade. rjeid.com Furthermore, some benzothiazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The potential of this compound to modulate these pathways warrants further investigation to establish its specific anti-inflammatory mechanism.
Table 1: In Vitro Anti-inflammatory Activity of Related Benzothiazole Derivatives
| Compound | Assay | Target | Result | Reference |
| 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Inflammation | Significant reduction in paw edema | ijper.org |
| General Benzothiazole Derivatives | ELISA | IL-6, TNF-α | Down-regulation of cytokines | nih.gov |
| General Benzothiazole Derivatives | COX Inhibition Assay | COX-1, COX-2 | Inhibitory activity observed | rjeid.com |
Anticonvulsant Properties
The potential of benzothiazole derivatives as anticonvulsant agents has been an active area of research. researchgate.netnih.gov Preclinical screening of novel compounds for anticonvulsant activity typically involves standardized in vivo models in mice, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that can raise the seizure threshold.
Table 2: Standard In Vivo Models for Anticonvulsant Screening
| Test Model | Seizure Type Modeled | Standard Drug Examples |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Phenytoin |
| Subcutaneous Pentylenetetrazole (scPTZ) | Myoclonic, absence | Diazepam |
Anthelmintic Activity
Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial. Benzothiazole derivatives have been investigated for their potential to combat parasitic worms. While direct studies on the anthelmintic activity of this compound are not extensively documented, research on related compounds offers promising leads.
A common in vitro model for preliminary anthelmintic screening uses the Indian earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. In such studies, the time taken for paralysis and death of the worms is recorded upon exposure to the test compound. Research on 6-methoxybenzothiazole-2-carbamates, which are structurally analogous to the compound of interest, has demonstrated significant anthelmintic effects. The mechanism of action of many anthelmintic drugs, such as albendazole, involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular functions and ultimately, death of the worm. It is plausible that this compound could exert its potential anthelmintic effects through a similar mechanism.
Table 3: Anthelmintic Activity of a Standard Drug
| Compound | Test Organism | Parameters Measured |
| Albendazole | Pheretima posthuma | Time to paralysis, Time to death |
V. Advanced Analytical and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed molecular characterization of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine, offering insights into its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds.
¹H NMR: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule. In a patent for antibiotic compounds, the ¹H NMR spectrum of this compound was recorded in DMSO-d₆. google.com The observed chemical shifts are detailed in the table below. The singlets at 7.52 ppm and 7.51 ppm correspond to the aromatic protons, while the broad singlet at 7.42 ppm is attributed to the amine (-NH₂) protons. google.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.52 | s | 1H | Aromatic CH |
| 7.51 | s | 1H | Aromatic CH |
| 7.42 | s | 2H | -NH₂ |
| ¹H NMR Data for this compound. google.com |
High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the molecular weight and elemental composition of a compound. While patent literature mentions the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring during the synthesis of derivatives of this compound, specific high-resolution data providing exact mass and fragmentation patterns for the title compound are not detailed in the available resources. google.comgoogleapis.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation. Although IR spectroscopy is a standard characterization technique for novel compounds, specific IR absorption data for this compound, which would confirm the presence of N-H, C-O, C=N, and C-Br bonds, are not reported in the reviewed scientific literature.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. However, specific UV-Vis absorption maxima (λmax) for this compound are not available in the surveyed literature.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of the synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the analysis of "this compound" in various matrices. This method is particularly crucial for trace analysis, such as in environmental monitoring or pharmacokinetic studies, and for the identification of potential metabolites.
Trace Analysis:
The detection of trace levels of brominated organic compounds is well-established using LC-MS/MS. For instance, methods have been developed for the analysis of brominated flame retardants, achieving limits of detection in the picogram range. iucr.org The analysis of "this compound" would likely employ a reversed-phase liquid chromatography system, possibly with a C8 or C18 column, to achieve separation. researchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to enhance ionization. researchgate.net
Metabolite Profiling:
LC-MS/MS is also the primary tool for identifying and quantifying metabolites of "this compound" in biological matrices. General strategies for metabolite identification of related benzimidazole (B57391) and benzothiazole (B30560) derivatives have been established. mdpi.comscisupplies.eu Following administration of the compound, biological samples (e.g., plasma, urine, liver microsomes) would be analyzed.
The process involves comparing the full-scan LC-MS chromatograms of control and dosed samples to identify potential new peaks corresponding to metabolites. google.com These potential metabolites would then be subjected to MS/MS analysis to obtain their fragmentation patterns. Common metabolic transformations for compounds containing a methoxy (B1213986) group and an aromatic ring include O-demethylation, hydroxylation of the aromatic ring, and subsequent conjugation with glucuronic acid or sulfate. The bromine atom could also be a site for metabolic modification, although this is generally less common. By analyzing the mass shifts from the parent compound and interpreting the fragmentation spectra, the structures of the metabolites can be proposed. mdpi.com
A patent application mentions the use of LCMS to monitor the progress of a reaction involving "this compound," confirming the compound's amenability to this analytical technique. chemsrc.com
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined (Theoretically [M+H]⁺) |
| Product Ions (m/z) | To be determined via fragmentation analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species (if applicable)
The applicability of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of "this compound" is conditional upon its volatility and thermal stability. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
Conversely, some high-molecular-weight brominated compounds and certain benzothiazole derivatives are known to be thermally labile, making them unsuitable for GC analysis. nih.gov The thermal behavior of some benzothiazole derivatives has been studied, with decomposition of the benzothiazole moiety occurring at elevated temperatures. researchgate.net Given the presence of the amine and methoxy functional groups, and the bromine atom, "this compound" may be prone to degradation at the high temperatures typically used in GC inlets and columns.
Should the compound prove to be sufficiently volatile and thermally stable, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode, which would provide a characteristic fragmentation pattern that could be used for structural confirmation and library matching.
Applicability Assessment:
Volatility: The boiling point of the compound is a critical parameter that is currently unknown. A high boiling point would necessitate high inlet temperatures, increasing the risk of thermal degradation.
Thermal Stability: The stability of the molecule at temperatures typically ranging from 250-300 °C in the GC inlet needs to be ascertained. Thermal decomposition would lead to inaccurate quantification and the potential misidentification of degradation products as related substances.
Without experimental data on its thermal properties, the suitability of GC-MS for the direct analysis of "this compound" remains speculative. Derivatization to increase volatility and thermal stability could be an alternative approach, but this adds complexity to the sample preparation process.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
As of the current literature survey, a specific crystal structure for "this compound" has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed journals. However, the crystal structures of numerous other substituted benzothiazole derivatives have been determined, providing insights into the likely structural features of this compound. iucr.orgnih.govnih.goviucr.org
For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals an almost planar benzothiazole ring system. iucr.org Similarly, the structure of C-2-benzothiazole-N-methylnitrone is also nearly planar. nih.gov These findings suggest that the benzothiazole core of "this compound" is also likely to be planar.
To obtain the crystal structure of "this compound," single crystals of the compound would need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution or by slow cooling of a hot, saturated solution. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
The resulting data would include the following crystallographic parameters:
| Crystallographic Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The theoretical density of the crystal. |
The precise bond lengths and angles determined from the crystal structure would confirm the connectivity of the atoms and provide valuable information about the electronic effects of the bromo and methoxy substituents on the benzothiazole ring system. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the amine group, would reveal how the molecules are arranged in the solid state.
Vi. Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Through DFT calculations, a detailed understanding of the geometric and electronic properties of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine can be achieved.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Visible spectra) of the compound. researchgate.net These theoretical spectra can be correlated with experimental data to validate the computational methodology and provide insights into the nature of electronic transitions occurring within the molecule. The calculated absorption maxima and oscillator strengths help in understanding the photophysical behavior of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov
For this compound, the distribution of HOMO and LUMO densities across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing bromine atom and electron-donating methoxy (B1213986) and amino groups significantly influences the electronic distribution and, consequently, the HOMO-LUMO energies and their localization. nih.gov
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and potentially the region around the bromine atom would exhibit a more positive potential.
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with biological targets. nih.gov These computational techniques are pivotal in structure-based drug design, enabling the prediction of binding modes and affinities of a ligand within the active site of a protein.
Molecular docking studies involve placing the optimized 3D structure of this compound into the binding pocket of a specific protein target. For instance, benzothiazole derivatives have been investigated for their potential as anticancer agents by targeting enzymes like the Human Epidermal Growth Factor Receptor (HER). nih.gov The docking simulations reveal the preferred binding orientation of the ligand and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov These interactions are crucial for the biological activity of the compound.
Following the identification of the binding pose, the binding affinity of this compound to its target can be estimated using scoring functions within the docking software. nih.gov A lower binding energy generally indicates a more stable ligand-protein complex and, potentially, a higher inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further refine the docked complex, providing a more dynamic and realistic representation of the binding event over time. MD simulations can help to assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. nih.gov
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys745, Met793, Asp855 |
| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |
Reaction Mechanism Studies and Pathway Elucidation
Computational chemistry offers profound insights into the reaction mechanisms involved in the synthesis of complex heterocyclic compounds like this compound. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate pathways, identifying transition states, and determining the energetics of synthetic routes.
The synthesis of 2-aminobenzothiazoles typically proceeds through the reaction of a substituted aniline (B41778) with a thiocyanating agent, followed by cyclization. One of the common methods is the reaction of a p-anisidine (B42471) derivative with potassium thiocyanate (B1210189) in the presence of bromine. The generally accepted mechanism for this type of reaction involves several key steps:
Electrophilic Bromination: The reaction is initiated by the in-situ formation of thiocyanogen, (SCN)₂, from the oxidation of thiocyanate ions by bromine.
Thiocyanation of the Aniline: The electron-rich aromatic ring of the p-anisidine derivative attacks the electrophilic thiocyanogen, leading to the formation of a thiocyanato-aniline intermediate. The position of the thiocyanation is directed by the activating methoxy group and the amino group.
Intramolecular Cyclization: The nucleophilic nitrogen of the amino group then attacks the carbon atom of the thiocyanate group. This intramolecular cyclization is a crucial step in forming the thiazole (B1198619) ring.
Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to form the more stable 2-aminobenzothiazole (B30445) ring system.
Theoretical calculations on analogous systems have helped to map the potential energy surface of these reactions, identifying the transition state structures and calculating the activation energies for each step. These studies confirm that the intramolecular cyclization is often the rate-determining step. The presence of substituents on the benzene (B151609) ring, such as the bromo and methoxy groups in this compound, can significantly influence the electron density distribution and, consequently, the reaction kinetics and regioselectivity. researchgate.net
Modern synthetic protocols may employ alternative reagents and catalysts, such as copper-catalyzed reactions, to achieve higher yields and milder reaction conditions. mdpi.com Computational studies of these catalyzed reactions help in understanding the role of the catalyst in lowering the activation barriers and stabilizing key intermediates. mdpi.com
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital tools in the early stages of drug discovery for assessing the pharmacokinetic profile of a compound. For this compound, while specific experimental ADME data is not publicly available, predictions can be made based on its structure and by analogy to other benzothiazole derivatives studied computationally. nih.govresearchgate.netresearchgate.nettandfonline.comveterinaria.org These predictions help in evaluating its potential as a drug candidate.
The predicted ADME properties for compounds structurally related to this compound are summarized in the table below. These values are derived from computational models and provide a theoretical assessment of the compound's likely behavior in a biological system.
Table 1: Predicted ADME Properties of Benzothiazole Derivatives
| ADME Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. researchgate.net |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross intestinal epithelial cell barriers. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Predicted to be a non-penetrant | Low likelihood of crossing into the central nervous system. |
| Plasma Protein Binding | High | The compound is likely to be extensively bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | Indicates a potential for drug-drug interactions. researchgate.net |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) | Likely not a substrate | Suggests that active renal secretion via this transporter is not a major elimination pathway. |
Note: The data presented in this table are based on in silico predictions for structurally similar benzothiazole derivatives and are intended for theoretical illustration. They are not experimental values for this compound.
The "Lipinski's Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. For a molecule to be considered drug-like, it should generally meet the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Many benzothiazole derivatives have been shown to comply with these rules, suggesting good potential for oral administration. nih.govresearchgate.net
Mentioned Compounds
Vii. Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While established methods for the synthesis of 2-aminobenzothiazoles exist, future research will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. rsc.orgmdpi.com Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing, and the synthesis of 5-Bromo-6-methoxybenzo[d]thiazol-2-amine and its derivatives is expected to follow this trend. mdpi.com
Key areas for future synthetic development include:
Metal-Free Catalysis: Exploring novel metal-free catalytic systems to circumvent the use of expensive and potentially toxic transition metals. organic-chemistry.org For instance, iodine-catalyzed and oxygen-promoted cascade reactions have shown promise for the synthesis of 2-aminobenzothiazoles. organic-chemistry.org
Microwave-Assisted Synthesis: Further investigation into microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net This technique offers a greener alternative to conventional heating methods. researchgate.net
Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions will enhance synthetic efficiency by combining several steps into a single operation, thereby reducing waste and simplifying purification processes. nih.govd-nb.info
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher selectivity and safer reaction conditions, particularly for large-scale production.
These advanced synthetic approaches will not only streamline the production of this compound but also facilitate the creation of a diverse library of derivatives for further biological evaluation.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The benzothiazole (B30560) nucleus is a well-established pharmacophore present in a wide array of therapeutic agents. pcbiochemres.comjchemrev.com Derivatives of 2-aminobenzothiazole (B30445) have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.net Future research should aim to uncover novel biological targets for this compound and expand its therapeutic potential.
Promising areas for exploration include:
Oncology: Given that many benzothiazole derivatives exhibit potent anticancer activity, future studies could investigate the effect of this compound on novel cancer-related targets. nih.gov Kinases such as PI3K and VEGFR-2, which are often dysregulated in cancer, represent viable targets for inhibition by novel benzothiazole derivatives. nih.govtandfonline.com
Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. researchgate.net The potential of this compound and its analogs to inhibit essential bacterial enzymes, such as DNA gyrase, should be thoroughly investigated. researchgate.netnih.gov
Neurodegenerative Diseases: Some benzothiazole derivatives have shown neuroprotective effects. ajchem-a.com Future research could explore the potential of this compound in the context of Alzheimer's or Parkinson's disease by targeting relevant enzymes like acetylcholinesterase. ajchem-a.com
Inflammatory Disorders: The anti-inflammatory potential of the benzothiazole scaffold warrants further investigation into the specific molecular targets within inflammatory cascades that may be modulated by this compound. nih.gov
A systematic screening of this compound against a broad panel of biological targets will be crucial in identifying new therapeutic avenues.
Rational Design and Optimization of this compound Derivatives for Enhanced Efficacy
The principles of medicinal chemistry and structure-activity relationship (SAR) studies will be instrumental in the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. drugdesign.orgrjptonline.org By systematically modifying the core structure, researchers can fine-tune the compound's interaction with its biological target.
Key strategies for optimization include:
Substitution at the Amino Group: The 2-amino group is a key site for modification. tandfonline.com Introducing various substituents can modulate the compound's polarity, size, and hydrogen bonding capacity, which can significantly impact its binding affinity to target proteins.
Modification of the Benzene (B151609) Ring: The bromo and methoxy (B1213986) substituents on the benzene ring influence the electronic properties and lipophilicity of the molecule. Exploring other substitutions at these positions, or at the unoccupied positions of the benzene ring, could lead to enhanced biological activity. mdpi.com
Bioisosteric Replacement: Replacing the bromo or methoxy groups with bioisosteres—substituents with similar physical or chemical properties—can help to improve the compound's therapeutic index.
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. tandfonline.com
The following table outlines potential modifications and their expected impact on the compound's properties:
| Modification Site | Example of Modification | Potential Impact on Properties |
| 2-Amino Group | Acylation, Alkylation | Altered solubility, membrane permeability, and target binding |
| 5-Bromo Position | Replacement with Cl, F, or CN | Modified electronic properties and lipophilicity |
| 6-Methoxy Position | Replacement with ethoxy, or trifluoromethoxy | Altered metabolic stability and lipophilicity |
These rational design approaches, guided by SAR data, will be crucial for developing next-generation therapeutic agents based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These computational tools can accelerate the identification of novel drug candidates and optimize their properties with greater speed and accuracy than traditional methods.
Future applications of AI and ML in the context of this compound include:
Predictive Modeling: ML algorithms can be trained on existing data for benzothiazole derivatives to build predictive models for their biological activity, toxicity, and pharmacokinetic (ADME) properties. researchgate.net This will enable the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify novel structures with high predicted efficacy and safety.
Target Identification: AI can analyze large biological datasets to identify novel protein targets for this compound, potentially uncovering new therapeutic applications.
Synthesis Planning: ML models can assist in the development of novel and efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions.
The synergy between computational approaches and experimental validation will undoubtedly accelerate the journey of this compound and its derivatives from promising lead compounds to clinically effective therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-6-methoxybenzo[d]thiazol-2-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves bromination and cyclization steps. For example:
Start with 4-methoxyaniline and react it with ammonium thiocyanate in acetic acid.
Add bromine dropwise under cooling (ice bath) to introduce the bromo substituent at the 5-position.
Adjust the pH to precipitate the product, followed by filtration and recrystallization (e.g., ethanol) to obtain the pure compound .
Key intermediates are characterized via 1H/13C NMR (e.g., aromatic protons at δ 7.2–7.9 ppm and NH2 signals around δ 6.3–7.6 ppm) and melting point analysis (expected range: 160–220°C based on analogues) .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Aromatic protons and NH2 groups are identified via splitting patterns (e.g., doublets for para-substituted benzene rings) .
- IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (NH2 stretch) confirm the thiazole and amine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ calculated for C8H7BrN2OS: 257.9501) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refining crystal structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Ethylene glycol or water improves yields compared to methanol due to better solubility of intermediates .
- Catalysis : Adding HCl (1.0 eq.) enhances hydrazine coupling efficiency during derivatization .
- Temperature Control : Cooling during bromine addition minimizes side reactions (e.g., over-bromination) .
- Scalability : Multi-gram synthesis (e.g., 5 g scale) achieves ~75% yield with recrystallization from ethanol .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the methoxy group lowers electron density at the 6-position, directing electrophilic substitution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize inhibition mechanisms .
- Corrosion Inhibition Studies : Use quantum chemical parameters (e.g., Fukui indices) to identify active sites for metal surface adsorption .
Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Bromine at 5-position : Enhances steric bulk, improving binding to hydrophobic enzyme pockets (e.g., pteridine reductase in trypanosomatids) .
- Methoxy at 6-position : Increases electron-donating effects, stabilizing π-π interactions in enzyme active sites .
- In Vitro Assays : Test against microbial strains or cancer cell lines, comparing IC50 values of analogues (e.g., 6-Bromo vs. 6-Chloro derivatives) .
Q. How should researchers address contradictory data in reported synthesis yields or properties?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., acetic acid vs. glacial acetic acid) and bromine stoichiometry .
- Crystallographic Analysis : Resolve discrepancies in melting points (e.g., 219–221°C vs. 217–219°C for 6-bromo analogues) by confirming polymorphism or purity via DSC .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., pH during precipitation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
